2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 157945-83-0
VCID: VC8244610
InChI: InChI=1S/C12H23BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H,1-7H3/b9-8+
SMILES: B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C
Molecular Formula: C12H23BO2
Molecular Weight: 210.12 g/mol

2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 157945-83-0

Cat. No.: VC8244610

Molecular Formula: C12H23BO2

Molecular Weight: 210.12 g/mol

* For research use only. Not for human or veterinary use.

2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 157945-83-0

Specification

CAS No. 157945-83-0
Molecular Formula C12H23BO2
Molecular Weight 210.12 g/mol
IUPAC Name 2-[(E)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H23BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H,1-7H3/b9-8+
Standard InChI Key VTGDQOPDGQPGRO-CMDGGOBGSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)C
SMILES B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-[(E)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting its stereospecific alkene configuration and boronate ester functionality. Its molecular formula, C₁₂H₂₃BO₂, corresponds to a molecular weight of 210.12 g/mol . The structure comprises a dioxaborolane ring fused to a (3,3-dimethylbut-1-en-1-yl) group, which introduces steric bulk and electronic modulation critical for its reactivity.

Spectroscopic and Physical Properties

Key physical properties include a melting point of 35°C and a boiling point of 75°C at 2.0 Torr, with a predicted density of 0.88±0.1 g/cm³ . Nuclear magnetic resonance (NMR) data reveal distinct signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.63 (d, J = 18.3 Hz, 1H), 5.34 (d, J = 18.3 Hz, 1H), 1.27 (s, 12H), 1.01 (s, 9H) .

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.36 (B-C), 82.95 (dioxaborolane carbons), 34.98 (CH₂), 28.78 (C(CH₃)₃), 24.79 (CH₃ groups) .

High-resolution mass spectrometry (HR-MS) confirms the molecular ion peak at m/z 233.1696 ([M+Na]⁺), aligning with the theoretical m/z of 233.1684 .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via transition-metal-free hydroboration of terminal alkynes using PhI(OAc)₂ under aerobic conditions . This method offers excellent regioselectivity and functional group tolerance. A representative procedure involves:

  • Reacting 3,3-dimethyl-1-butyne with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of PhI(OAc)₂.

  • Purification via column chromatography to yield the target compound in >85% yield .

Suzuki-Miyaura Cross-Coupling

The boronate ester participates in palladium-catalyzed Suzuki-Miyaura reactions with aryl halides to form biaryl or styryl derivatives . For example:

R-X+B(OR’)₂Pd catalystR-R’+Byproducts\text{R-X} + \text{B(OR')₂} \xrightarrow{\text{Pd catalyst}} \text{R-R'} + \text{Byproducts}

This reaction is pivotal in constructing carbon-carbon bonds for pharmaceuticals and polymers.

Hydrolysis to Boronic Acids

Under acidic conditions, the compound hydrolyzes to yield 3,3-dimethylbut-1-en-1-ylboronic acid:

B(OR)₂+2H₂OB(OH)₂+2ROH\text{B(OR)₂} + 2\text{H₂O} \rightarrow \text{B(OH)₂} + 2\text{ROH}

This transformation is exploited in fragment-based drug discovery.

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound serves as a versatile building block in drug candidate synthesis. Its boronate group enables precise modifications of lead compounds, enhancing binding affinity to biological targets. For instance, it has been used to introduce alkenyl groups into kinase inhibitors, improving their solubility and metabolic stability .

Materials Science

In polymer chemistry, the compound facilitates the synthesis of conjugated polymers with tailored electronic properties. Its steric bulk minimizes undesired side reactions during polymerization, ensuring high molecular weight and regioregularity .

Comparative Analysis with Related Boronates

The table below contrasts the structural and functional attributes of analogous boronate esters:

Compound NameMolecular FormulaKey FeaturesApplications
Pinacol boronateC₆H₁₄BLess sterically hindered; broad substrate compatibilityGeneral cross-coupling
2-Methylpropene boronateC₄H₉BSimplified structure; limited to small-scale synthesesAcademic research
Target compoundC₁₂H₂₃BO₂Steric hindrance enhances selectivity; stable under aerobic conditionsDrug discovery, polymers

The target compound outperforms simpler boronates in reactions requiring high steric control, such as couplings with bulky aryl halides .

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